Diiodobis(2,4,6-trimethylphenyl)germane
Description
Diiodobis(2,4,6-trimethylphenyl)germane is a germanium(IV) compound featuring two iodide ligands and two 2,4,6-trimethylphenyl (mesityl) groups. The mesityl substituents are highly electron-donating and sterically bulky, which stabilizes the germanium center and influences its reactivity.
Properties
CAS No. |
106092-58-4 |
|---|---|
Molecular Formula |
C18H22GeI2 |
Molecular Weight |
564.8 g/mol |
IUPAC Name |
diiodo-bis(2,4,6-trimethylphenyl)germane |
InChI |
InChI=1S/C18H22GeI2/c1-11-7-13(3)17(14(4)8-11)19(20,21)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
LFQBWKWPYGEVIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[Ge](C2=C(C=C(C=C2C)C)C)(I)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diiodobis(2,4,6-trimethylphenyl)germane typically involves the reaction of germanium tetrachloride with 2,4,6-trimethylphenylmagnesium bromide, followed by the addition of iodine. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
Preparation of 2,4,6-trimethylphenylmagnesium bromide:
Reaction with Germanium Tetrachloride:
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Chemical Reactions Analysis
Types of Reactions
Diiodobis(2,4,6-trimethylphenyl)germane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The germanium center can undergo oxidation or reduction, altering the oxidation state of the compound.
Coupling Reactions: It can participate in coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organolithium or organomagnesium compounds.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various organogermanium compounds, while coupling reactions can produce complex organic molecules with germanium-containing intermediates.
Scientific Research Applications
Diiodobis(2,4,6-trimethylphenyl)germane has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of organogermanium compounds and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of diiodobis(2,4,6-trimethylphenyl)germane involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and the germanium center. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in coupling reactions, the germanium center can facilitate the formation of carbon-carbon bonds through the activation of palladium catalysts.
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares key structural and electronic features of Diiodobis(2,4,6-trimethylphenyl)germane with related compounds:
Key Observations :
Spectroscopic Trends
Spectral data for analogous compounds reveal substituent-dependent shifts:
- Triethyl(2,4,6-trifluorophenyl)germane :
- ¹H NMR : Aromatic protons resonate at 6.60–6.55 ppm (multiplet), while ethyl groups appear at 1.13–1.02 ppm.
- ¹³C NMR : Fluorinated carbons show deshielding (δ = 167.1 ppm, J = 241.9 Hz).
- N-(2,4,6-trimethylphenyl)acetamides :
- Methyl groups on the aryl ring cause upfield shifts in aromatic protons (δ ~6.7–7.0 ppm), consistent with electron-donating effects.
For the target compound, the mesityl groups are expected to induce similar upfield shifts in aromatic protons, while iodide ligands may deshield adjacent carbons.
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